![molecular formula C12H17N3O B1458677 3-(Cyclobutylméthoxy)-5,6,7,8-tétrahydropyrido[4,3-c]pyridazine CAS No. 1955523-15-5](/img/structure/B1458677.png)

3-(Cyclobutylméthoxy)-5,6,7,8-tétrahydropyrido[4,3-c]pyridazine

Vue d'ensemble

Description

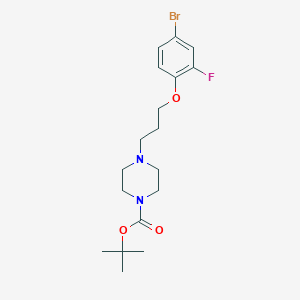

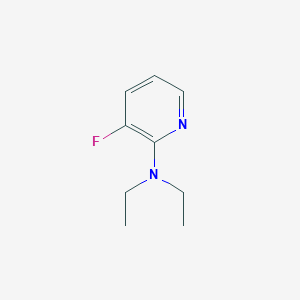

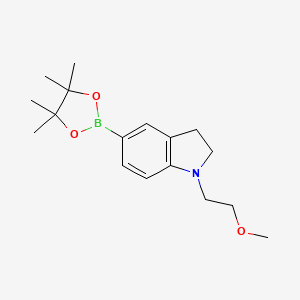

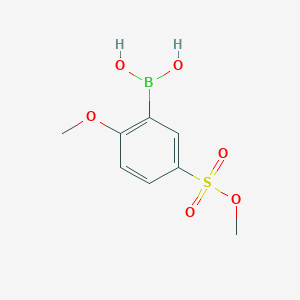

3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète des applications de la 3-(Cyclobutylméthoxy)-5,6,7,8-tétrahydropyrido[4,3-c]pyridazine

Le composé this compound est un dérivé de la pyridazinone, connue pour son large éventail d’activités pharmacologiques. Vous trouverez ci-dessous une analyse détaillée des applications uniques de ce composé dans divers domaines de recherche scientifique.

Recherche cardiovasculaire : Les pyridazinones ont été largement étudiées pour leur potentiel dans le traitement des maladies cardiovasculaires. Les modifications structurelles du noyau pyridazinone ont donné des résultats prometteurs dans le développement de nouveaux médicaments cardiovasculaires. Les dérivés de ce composé pourraient être explorés pour leur efficacité à améliorer la fonction cardiaque, gérer les arythmies et traiter l’hypertension.

Agents antimicrobiens et antituberculeux : La recherche a montré que les dérivés de la pyridazinone possèdent des propriétés antimicrobiennes et antituberculeuses significatives. Le composé en question pourrait être synthétisé avec divers substituants pour améliorer ces propriétés et pourrait conduire au développement de nouveaux antibiotiques ou traitements contre la tuberculose.

Applications analgésiques et anti-inflammatoires : Les activités analgésiques et anti-inflammatoires des pyridazinones en font des candidats pour la gestion de la douleur et le contrôle de l’inflammation. Ce composé pourrait faire partie de nouveaux agents thérapeutiques ciblant des voies de la douleur spécifiques avec des effets secondaires réduits.

Activité antidiabétique : Les dérivés de la pyridazinone ont montré un potentiel en tant qu’agents antidiabétiques. Le composé pourrait être étudié pour sa capacité à réguler les niveaux de sucre dans le sang et son mécanisme d’action dans la sécrétion d’insuline ou le métabolisme du glucose.

Recherche anticancéreuse : Le cadre structurel des pyridazinones a été associé à une activité anticancéreuse. Ce composé pourrait être utilisé dans la conception de nouveaux agents chimiothérapeutiques, en se concentrant sur des types spécifiques de cancer et en étudiant son interaction avec les lignées cellulaires cancéreuses.

Troubles neurologiques : Les pyridazinones ont été liées à une activité contre les troubles neurologiques. Le composé pourrait être étudié pour ses propriétés neuroprotectrices et son utilisation potentielle dans le traitement de maladies telles que la maladie d’Alzheimer, la maladie de Parkinson et l’épilepsie.

Matériaux optoélectroniques : Les dérivés de la pyridazine ont des applications en optoélectronique, en particulier en tant que matériaux fluorescents et capteurs. Le composé pourrait être synthétisé pour développer de nouveaux matériaux avec des propriétés optoélectroniques spécifiques pour une utilisation dans les dispositifs électroniques.

Recherche agrochimique : Initialement, les pyridazinones ont été explorées pour une utilisation en agrochimie. Ce composé pourrait être étudié pour son potentiel en tant que pesticide ou herbicide, contribuant au développement de produits agricoles plus efficaces et respectueux de l’environnement.

Chacune de ces applications représente un domaine de recherche unique où la This compound pourrait avoir des implications significatives. La recherche et le développement en cours dans ces domaines pourraient conduire à des percées en chimie médicinale et dans d’autres disciplines scientifiques .

Mécanisme D'action

Target of action

Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of action

The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Analyse Biochimique

Biochemical Properties

3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase, where 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine acts as an inhibitor . This inhibition affects the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial secondary messengers in cellular signaling pathways. Additionally, this compound has been shown to interact with various receptors, including tyrosine kinase receptors, modulating their activity and downstream signaling cascades .

Cellular Effects

The effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphodiesterase by 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which in turn activate protein kinase A and protein kinase G, respectively . These kinases play pivotal roles in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

At the molecular level, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by the unique structural features of the compound, including the cyclobutylmethoxy group, which enhances its affinity for the enzyme. Additionally, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been shown to interact with tyrosine kinase receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can lead to sustained inhibition of phosphodiesterase activity, resulting in prolonged elevation of cyclic adenosine monophosphate and cyclic guanosine monophosphate levels . In vivo studies have demonstrated that the compound can exert long-term anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines .

Dosage Effects in Animal Models

The effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects have been observed. These include hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired pharmacological effects without causing toxicity .

Metabolic Pathways

3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted or further metabolized, influencing the overall pharmacokinetics of the compound. The interaction of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with cytochrome P450 enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides and multidrug resistance-associated proteins, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of the compound in the bloodstream . The localization and accumulation of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in specific tissues can also impact its pharmacological effects and toxicity profile.

Subcellular Localization

The subcellular localization of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, influencing its activity and function . The localization of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in the nucleus is particularly important for its effects on gene expression and cellular signaling pathways.

Propriétés

IUPAC Name |

3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-9(3-1)8-16-12-6-10-7-13-5-4-11(10)14-15-12/h6,9,13H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRFIJVTRPXNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NN=C3CCNCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

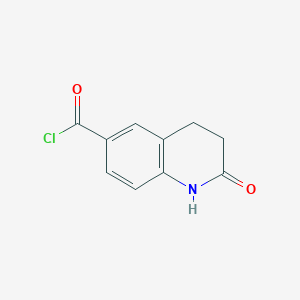

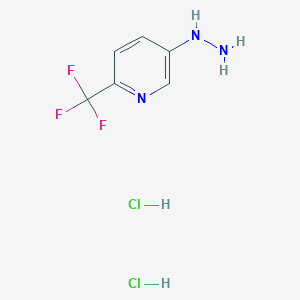

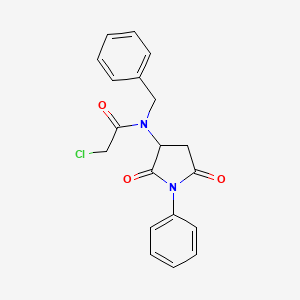

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)